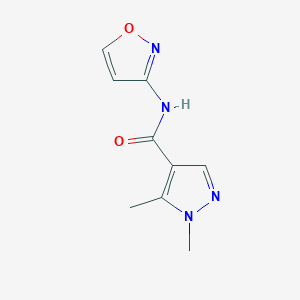
N-(3-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide, also known as CLP290, is a small molecule drug that has been found to have potential therapeutic applications in various neurological disorders. It was first discovered in 2006 by a team of researchers at the University of California, San Francisco, and has since been the subject of numerous studies investigating its mechanism of action and potential therapeutic uses.
Mechanism of Action
N-(3-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide works by binding to and activating a specific type of potassium channel known as KCNQ channels. These channels play a critical role in regulating neuronal excitability and preventing seizures. By enhancing the activity of these channels, N-(3-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide can help to reduce the frequency and severity of seizures in individuals with epilepsy.
Biochemical and Physiological Effects:
In addition to its effects on KCNQ channels, N-(3-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide has been found to have other biochemical and physiological effects in the brain. It has been shown to increase the release of the neurotransmitter GABA, which can help to reduce neuronal excitability and prevent seizures. It has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of traumatic brain injury.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide is its specificity for KCNQ channels, which makes it a useful tool for studying the role of these channels in neuronal excitability and seizure disorders. However, one limitation of N-(3-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide is that it can be difficult to work with in the laboratory due to its low solubility in aqueous solutions.
Future Directions
There are several potential future directions for research on N-(3-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide. One area of interest is the development of more potent and selective KCNQ channel activators that could be used as therapeutic agents for epilepsy and other neurological disorders. Another area of interest is the investigation of the potential anti-inflammatory effects of N-(3-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide in the treatment of traumatic brain injury. Finally, further studies are needed to fully understand the biochemical and physiological effects of N-(3-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide in the brain, and to determine its potential therapeutic applications in other neurological disorders.
Synthesis Methods
The synthesis of N-(3-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide involves the reaction of 3-amino-5-methylisoxazole with 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid, followed by the addition of triethylamine and 1,1'-carbonyldiimidazole. The resulting product is then purified by column chromatography to yield N-(3-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide in high purity.
Scientific Research Applications
N-(3-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide has been found to have potential therapeutic applications in various neurological disorders, including epilepsy, neuropathic pain, and traumatic brain injury. It has been shown to enhance the activity of a specific type of potassium channel in the brain, which can help to regulate neuronal excitability and prevent seizures.
properties
Product Name |
N-(3-isoxazolyl)-1,5-dimethyl-1H-pyrazole-4-carboxamide |
|---|---|
Molecular Formula |
C9H10N4O2 |
Molecular Weight |
206.2 g/mol |
IUPAC Name |
1,5-dimethyl-N-(1,2-oxazol-3-yl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C9H10N4O2/c1-6-7(5-10-13(6)2)9(14)11-8-3-4-15-12-8/h3-5H,1-2H3,(H,11,12,14) |
InChI Key |
OAWQNVKJGMFYQN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1C)C(=O)NC2=NOC=C2 |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)NC2=NOC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(tert-butyl)-N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}amine](/img/structure/B262082.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclooctanamine](/img/structure/B262083.png)
![3-[(Cyclohexylmethyl)amino]-1-adamantanol](/img/structure/B262084.png)

![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine](/img/structure/B262087.png)
![N-(2-furylmethyl)-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B262089.png)

![1-[2-(benzyloxy)-3-methoxyphenyl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B262091.png)
![N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B262103.png)
![2-[1-(3-Methylbutyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B262106.png)



